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(4-Cyclopropoxyphenyl)methanamine

Cat. No.: B11750661
M. Wt: 163.22 g/mol
InChI Key: URHYIHBHMCKIBS-UHFFFAOYSA-N
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Description

(4-Cyclopropoxyphenyl)methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a benzylamine core substituted with a cyclopropoxy group at the para position, making it a valuable synthon or building block for the construction of more complex molecules. Researchers utilize this structural motif in the design and synthesis of compounds for pharmacological screening. While specific biological data for this exact compound may be limited, its core structure is analogous to those found in compounds investigated for targeting central nervous system (CNS) receptors . For instance, similar cyclopropyl-containing methanamine derivatives have been explored as key components in developing ligands for dopamine and serotonin receptor families, which are relevant targets for disorders like schizophrenia, substance abuse, and obesity . The cyclopropoxy group can influence the molecule's conformation, metabolic stability, and lipophilicity, which are critical parameters in drug discovery. This product is intended for research purposes as a chemical intermediate or for use in structure-activity relationship (SAR) studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B11750661 (4-Cyclopropoxyphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(4-cyclopropyloxyphenyl)methanamine

InChI

InChI=1S/C10H13NO/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10H,5-7,11H2

InChI Key

URHYIHBHMCKIBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)CN

Origin of Product

United States

Research Significance of 4 Cyclopropoxyphenyl Methanamine in Modern Organic Chemistry

(4-Cyclopropoxyphenyl)methanamine has garnered attention in academic and industrial research primarily as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework is particularly relevant in the design of compounds targeting the central nervous system.

A notable application of this compound is in the development of agents that modulate serotonin (B10506) receptors. Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter involved in a wide array of physiological and pathological processes, including mood, sleep, appetite, and pain perception. google.com Consequently, drugs that target serotonergic systems are of immense interest for treating various disorders. google.com

In this context, this compound serves as a crucial starting material. For instance, it has been utilized in the synthesis of complex molecules designed as inverse agonists for specific serotonin receptors. google.com An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. The synthesis described in patent literature involves reacting this compound with other chemical entities to construct larger, more complex molecules with the desired biological activity. google.com The precise structure of the final compounds is tailored to achieve high affinity and selectivity for their intended biological targets.

Contextual Overview of Aromatic Amines and Cyclopropyl Ethers in Synthetic Design

Established Synthetic Pathways for the Preparation of this compound

The most well-documented and industrially viable route to this compound involves a two-step process commencing with the O-alkylation of 4-cyanophenol, followed by the reduction of the nitrile functionality.

Multistep Synthesis from 4-Cyanophenol via Nitrile Reduction

The synthesis originates from the readily available precursor, 4-cyanophenol. The initial step involves the formation of a cyclopropyl phenyl ether, which is then subjected to reduction to yield the target primary amine.

The first key transformation is the O-alkylation of 4-cyanophenol with a suitable cyclopropylating agent. This reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide ion. The resulting intermediate, 4-cyclopropoxybenzonitrile (B3433326), is a stable and isolable compound.

The subsequent and final step is the reduction of the nitrile group of 4-cyclopropoxybenzonitrile. This transformation is crucial as it introduces the primary amine functionality. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice often depending on factors such as yield, selectivity, and process safety.

Precursor Chemistry and Reaction Conditions for Primary Amine Formation

The precursor for this step is 4-cyclopropoxybenzonitrile, synthesized from 4-cyanophenol. The synthesis of 4-cyanophenol itself can be achieved through various methods, including the dehydration of 4-hydroxybenzaldehyde (B117250) oxime or the reaction of p-aminophenol via diazotization followed by cyanation.

The reduction of the nitrile to the primary amine can be accomplished through several methods. Catalytic hydrogenation is a widely used and environmentally benign approach. wikipedia.org This typically involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under a hydrogen atmosphere. wikipedia.orgchemguide.co.uk The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be used. chemguide.co.uk While highly effective, these reagents are often more expensive and require stringent anhydrous conditions and careful handling due to their reactivity.

Reaction Step Reactants Reagents/Catalyst Product Typical Conditions
O-Alkylation4-Cyanophenol, Cyclopropyl bromideBase (e.g., K₂CO₃, NaH)4-CyclopropoxybenzonitrileSolvent (e.g., Acetone, DMF), Heat
Nitrile Reduction4-CyclopropoxybenzonitrileH₂/Raney Nickel or Pd/CThis compoundSolvent (e.g., Ethanol, Methanol), Pressure, Heat
Nitrile Reduction4-CyclopropoxybenzonitrileLiAlH₄This compoundAnhydrous solvent (e.g., THF, Diethyl ether)

Alternative and Emerging Synthetic Strategies for Related Cyclopropyl-Substituted Methanamines

Research into the synthesis of cyclopropyl-substituted methanamines is an active area, driven by the prevalence of this motif in bioactive molecules. Several alternative and emerging strategies are being explored to provide more efficient or versatile routes to these compounds.

One such approach involves the direct cyclopropanation of styrenes followed by functional group manipulations to introduce the aminomethyl group. Another innovative method is the use of titanium-mediated reactions of nitriles with Grignard reagents, which can directly yield cyclopropylamines from readily available starting materials.

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral amines. Transaminases are being engineered to selectively convert prochiral ketones or aldehydes into the corresponding amines with high enantiomeric excess, offering a green and efficient alternative to traditional chemical methods.

Advancements in Synthetic Route Optimization and Efficiency for this compound Production

The optimization of the synthetic route to this compound is crucial for its cost-effective and sustainable production on an industrial scale. Key areas of focus include improving reaction yields, reducing reaction times, minimizing waste, and using more environmentally friendly reagents and catalysts.

For the O-alkylation step, the use of phase-transfer catalysts can enhance the reaction rate and allow for milder reaction conditions. The choice of base and solvent also plays a significant role in optimizing the yield and purity of 4-cyclopropoxybenzonitrile.

Chemical Reactivity and Transformation Studies of 4 Cyclopropoxyphenyl Methanamine

Reactions Involving the Amine Functionality of (4-Cyclopropoxyphenyl)methanamine

The primary amine group in this compound is a key site for nucleophilic reactions and serves as a handle for the construction of various nitrogen-containing molecules.

Nucleophilic Reactivity and Amine-Based Transformations

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a competent nucleophile. It can readily participate in reactions such as alkylation and acylation. For instance, it can be N-alkylated to form secondary or tertiary amines. While specific examples for this exact molecule are not prevalent in readily available literature, the transformation is a fundamental reaction of primary amines.

Reductive amination represents another key transformation. This reaction involves the initial condensation of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine, which is then reduced in situ to the corresponding amine. This method is a powerful tool for creating more complex amine derivatives.

A representative reductive amination reaction is shown below: Reaction Scheme: Reductive Amination

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Condensation and Coupling Reactions Leading to Nitrogen-Containing Scaffolds (e.g., Urea (B33335) Formation)

The amine group of this compound is a versatile building block for synthesizing more complex nitrogen-containing structures, such as ureas, amides, and triazines, which are common scaffolds in medicinal chemistry.

Urea Formation: this compound can react with isocyanates to form N,N'-disubstituted ureas. This reaction is typically rapid and proceeds with high yield.

Reaction Scheme: Urea Formation

Generated code

Amide Bond Formation: Standard peptide coupling conditions can be employed to form amides. The amine can be coupled with a carboxylic acid using activating agents like carbodiimides (e.g., DCC, EDC) or other coupling reagents (e.g., HATU, HOBt).

Triazine Formation: The nucleophilic character of the amine allows it to be incorporated into heterocyclic systems like triazines. For example, reaction with a substituted triazine bearing a suitable leaving group (like a chlorine atom) would lead to the formation of an N-substituted aminotriazine. This is exemplified by the synthesis of related compounds like N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine and 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine. nih.govsigmaaldrich.com

Table 1: Examples of Condensation and Coupling Reactions

Reactant 1 Reactant 2 Product Type
This compound Alkyl Isocyanate N-((4-cyclopropoxyphenyl)methyl)-N'-alkylurea
This compound Carboxylic Acid N-((4-cyclopropoxyphenyl)methyl)amide
This compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine N-((4-cyclopropoxyphenyl)methyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Oxidation Pathways of the Primary Amine Group

The primary amine group of this compound can be oxidized to various functional groups under controlled conditions. Mild oxidation can lead to the formation of an imine or, if reacted with a suitable hydroxylamine (B1172632) derivative, an oxime. More vigorous oxidation can potentially convert the benzylamine (B48309) moiety to the corresponding benzaldehyde (B42025) or benzoic acid, though this may also affect other parts of the molecule. The specific outcome depends heavily on the choice of oxidizing agent and reaction conditions.

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group consists of a three-membered cyclopropane (B1198618) ring attached to the phenyl ring via an ether linkage. Its reactivity is characterized by the inherent strain of the cyclopropane ring and the stability of the ether bond.

Chemical Stability and Ring-Opening Transformations of the Cyclopropane System

Cyclopropane rings are known to be significantly strained due to the deviation of their C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). pressbooks.publibretexts.org This "angle strain," along with torsional strain from eclipsing C-H bonds, makes the three-membered ring susceptible to ring-opening reactions under certain conditions. pressbooks.pubkhanacademy.org

The high strain energy means that reactions leading to the opening of the ring are often thermodynamically favorable. khanacademy.org Such ring-opening can be initiated by electrophiles, radical species, or transition metals. For example, in the presence of strong acids, the cyclopropyl (B3062369) group can undergo ring-opening to form an allyl cation, a process driven by the relief of ring strain. youtube.com However, the cyclopropoxy group is generally stable under neutral and basic conditions, as well as the conditions used for many of the transformations on the amine group.

Table 2: Comparison of Strain Energy in Cycloalkanes

Cycloalkane Strain Energy (kcal/mol)
Cyclopropane 27.5
Cyclobutane 26.3
Cyclopentane 6.2
Cyclohexane 0

Data sourced from principles of organic chemistry.

Modifications and Derivatization via the Ether Linkage

The ether linkage in this compound is generally robust. Cleavage of aryl ethers typically requires harsh conditions, such as strong acids like HBr or HI, or potent Lewis acids like BBr₃. Under such conditions, the reaction would likely proceed via protonation of the ether oxygen followed by nucleophilic attack on the cyclopropyl carbon or, more likely, cleavage of the aryl C-O bond. However, these conditions might also promote the ring-opening of the cyclopropane itself or other side reactions. Selective modification at this position without affecting the rest of the molecule is challenging and not commonly reported.

Aromatic Ring Chemistry of the (4-Cyclopropoxyphenyl) System

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents. The cyclopropoxy group (-O-c-Pr) and the aminomethyl group (-CH₂NH₂) both play a crucial role in directing the course of further chemical modifications.

Electrophilic Aromatic Substitutions and Functionalization

The cyclopropoxy group is a strong activating group due to the oxygen atom's ability to donate electron density to the aromatic ring through resonance. This effect is more pronounced than its inductive electron-withdrawing effect. Similarly, the aminomethyl group is also considered an activating group. Consequently, the benzene ring in this compound is highly activated towards electrophilic attack compared to unsubstituted benzene.

The combined directing effects of the cyclopropoxy and aminomethyl groups, both being ortho, para-directing, synergistically enhance the electron density at specific positions on the aromatic ring. The positions ortho to the cyclopropoxy group (C2 and C6) and the position ortho to the aminomethyl group (C3 and C5) are activated. However, steric hindrance from the cyclopropyl ring and the aminomethyl group can influence the regioselectivity of incoming electrophiles.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed readily on the this compound system. The table below outlines the predicted major products for several key electrophilic aromatic substitution reactions, based on the directing effects of the substituents.

Reaction Reagents Predicted Major Product(s) Directing Influence
BrominationBr₂ / FeBr₃2-Bromo-(4-cyclopropoxyphenyl)methanamineThe cyclopropoxy group is a stronger activating group, directing the electrophile to its ortho position.
NitrationHNO₃ / H₂SO₄2-Nitro-(4-cyclopropoxyphenyl)methanamineThe powerful directing effect of the cyclopropoxy group favors substitution at the C2 position.
Friedel-Crafts AcylationRCOCl / AlCl₃2-Acyl-(4-cyclopropoxyphenyl)methanamineThe reaction is directed primarily by the cyclopropoxy group. The aminomethyl group may react with the Lewis acid catalyst.

Note: The aminomethyl group can be protonated under strongly acidic conditions, which would convert it into a deactivating, meta-directing ammonium (B1175870) group (-CH₂NH₃⁺). This would significantly alter the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Transition-Metal-Catalyzed Coupling Reactions at the Phenyl Ring

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org For this compound, these reactions typically require prior functionalization of the phenyl ring with a halide (e.g., Br, I) or a triflate group to serve as the electrophilic coupling partner. The corresponding halo-substituted this compound can then be coupled with a variety of nucleophilic partners.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of C-C bonds by coupling an organoboron reagent with an organic halide or triflate. libretexts.org For instance, a bromo-substituted this compound could be coupled with an arylboronic acid to generate a biaryl structure. The general reactivity sequence for halogens in Suzuki coupling is I > Br > Cl. proprogressio.hu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine. libretexts.orgacsgcipr.org This would be a valuable method for introducing a secondary or tertiary amine at a specific position on the phenyl ring of a halogenated this compound derivative. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgbeilstein-journals.org

A notable example of a related transformation is the nickel-catalyzed reductive cross-coupling of cyclopropylamine (B47189) N-hydroxyphthalimide (NHP) esters with aryl halides. This method provides access to 1-arylcyclopropylamines, which are important motifs in medicinal chemistry. researchgate.net While not a direct coupling on the this compound ring itself, this reaction highlights the utility of coupling reactions involving cyclopropylamine moieties.

The table below summarizes representative conditions for these coupling reactions, based on established methodologies.

Coupling Reaction Substrates Catalyst/Ligand Base Solvent Typical Product
Suzuki-MiyauraBromo-(4-cyclopropoxyphenyl)methanamine + Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterAryl-substituted this compound
Buchwald-HartwigBromo-(4-cyclopropoxyphenyl)methanamine + Primary/Secondary AminePd₂(dba)₃ / BINAPNaOt-BuTolueneAmino-substituted this compound

These transition-metal-catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of substituents and the construction of diverse and complex molecules.

Mechanistic Investigations in 4 Cyclopropoxyphenyl Methanamine Chemistry

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of (4-Cyclopropoxyphenyl)methanamine can be envisioned through a sequence of reactions, primarily the formation of the cyclopropoxy ether linkage and the subsequent elaboration of the aminomethyl group. Mechanistic studies on analogous reactions provide a framework for understanding these transformations.

A plausible synthetic route involves the Williamson ether synthesis to attach the cyclopropyl (B3062369) group to a phenolic precursor, followed by the reduction of a nitrile or a related functional group to the primary amine.

Formation of the Cyclopropoxy Ether:

The ether linkage is typically formed via a Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl halide. The reaction generally proceeds through an S_N2 mechanism. organic-chemistry.orgmasterorganicchemistry.comorganicchemistrytutor.comchem-station.com In this proposed pathway, 4-hydroxybenzonitrile (B152051) would be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide would then attack an electrophilic cyclopropyl halide, such as cyclopropyl bromide, displacing the halide and forming the 4-cyclopropoxybenzonitrile (B3433326) intermediate. Given that this is an S_N2 reaction, the use of a primary halide is most effective. masterorganicchemistry.com

Formation of the Methanamine Group:

The aminomethyl group is commonly synthesized by the reduction of the corresponding nitrile, in this case, 4-cyclopropoxybenzonitrile. This reduction can be achieved through catalytic hydrogenation or with metal hydride reagents. libretexts.orglibretexts.org

In the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) over a palladium on carbon (Pd/C) catalyst, the reaction follows a consecutive sequence where benzonitrile is first hydrogenated to benzylamine, which can then undergo further hydrogenolysis to form toluene. acs.org The hydrogenation of benzonitrile has been shown to obey first-order kinetics. acs.org In contrast, the subsequent hydrogenolysis of benzylamine follows zero-order kinetics. acs.org This suggests that the concentration of benzonitrile directly influences the initial rate of the first hydrogenation step.

For the enzyme QueF, which catalyzes the reduction of a nitrile group, kinetic data has shown that the formation of a key thioimide intermediate is rapid, while subsequent steps involving NADPH binding and hydride transfer are rate-limiting. nih.gov Although an enzymatic system, this highlights that the actual reduction step is often the kinetic bottleneck.

In studies on the hydrogenation of benzonitrile over nickel on silica (B1680970) (Ni/SiO2) catalysts, the reaction was found to be of a positive order with respect to both hydrogen and benzonitrile concentrations, indicating that both reactants are involved in the rate-determining step. rsc.org

Table 1: Kinetic Parameters for Analogous Nitrile Hydrogenation Reactions

ReactionCatalystKinetic Order (Nitrile)Kinetic Order (H₂)Rate-Limiting StepReference
Benzonitrile Hydrogenation5 wt% Pd/CFirst-Order-Hydrogenation of Nitrile acs.org
Benzonitrile Hydrogenation1 wt% Pd/Al₂O₃--- acs.org
Nitrile Reduction by QueFEnzyme--NADPH binding and hydride transfer nih.gov
Benzonitrile HydrogenationNi/SiO₂Positive OrderPositive OrderInvolvement of both reactants rsc.org

This table is populated with data from analogous reactions due to the absence of specific data for this compound.

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In the synthesis of primary amines from nitriles, several key intermediates are proposed.

During the reduction of nitriles using metal hydrides like lithium aluminum hydride (LiAlH₄), the reaction is believed to proceed through the formation of an imine anion intermediate. libretexts.orglibretexts.org The hydride nucleophile attacks the electrophilic carbon of the nitrile, forming the imine anion. This intermediate is then further reduced to the amine. libretexts.org

In catalytic hydrogenation, the nitrile adsorbs onto the catalyst surface. libretexts.org The reaction is thought to proceed through the formation of an intermediate imine species (C=NH) on the catalyst surface, which is then subsequently hydrogenated to the primary amine. libretexts.orgacs.org Infrared spectroscopic studies of benzonitrile hydrogenation have helped in proposing adsorption geometries of these intermediate complexes. acs.org

For enzymatic nitrile reduction, a covalent thioimide intermediate has been identified and structurally characterized, providing direct evidence for the proposed reaction pathway. nih.gov

In reductive amination, an alternative synthetic route, an aldehyde (4-cyclopropoxybenzaldehyde) would react with ammonia (B1221849) to form an imine or iminium ion intermediate in situ, which is then reduced to the amine. youtube.comyoutube.comyoutube.com

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. acs.org

While no specific computational studies focused on the synthesis of this compound have been identified, computational methods are widely applied to understand analogous reactions. For instance, DFT calculations have been used to support the proposed "hydridic-protonic outer sphere mechanism" for the hydrogenation of benzonitrile catalyzed by ruthenium hydride complexes. acs.org These studies can elucidate the energetics of different potential pathways and help to rationalize observed product selectivities.

For the Williamson ether synthesis, computational models could be used to analyze the S_N2 transition state, including the bond-forming and bond-breaking processes, and to evaluate the energy barriers for competing elimination reactions. organic-chemistry.orgmasterorganicchemistry.com

Catalysis in Reactions Involving this compound

Catalysis is central to the efficient and selective synthesis of amines from nitriles. A variety of metal catalysts have been shown to be effective for the hydrogenation of nitriles.

Supported palladium catalysts are effective for both hydrogenation and hydrogenolysis, though they can lead to the formation of byproducts. acs.org Nickel-based catalysts, such as Ni/SiO₂, have demonstrated high activity and selectivity for the hydrogenation of benzonitrile to benzylamine. rsc.org Ruthenium hydride complexes have also been developed as highly active catalysts for this transformation. acs.org More recently, manganese-based catalysts have been employed for the reduction of nitriles using amine boranes. rsc.org

In the context of reductive amination, iridium-based catalysts have been shown to be effective, operating through a bifunctional mechanism where both the metal center and a phosphate (B84403) counteranion play key roles in the catalytic cycle. nih.gov

The choice of catalyst and reaction conditions is critical for controlling selectivity. For example, in the hydrogenation of benzonitrile, the formation of the secondary amine, dibenzylamine, is often a competing side reaction. However, with supported palladium catalysts, the concentration of the imine intermediate and the primary amine product can be kept low, thus minimizing the formation of the secondary amine. acs.org

Table 2: Catalyst Selectivity in Analogous Benzonitrile Hydrogenation

CatalystProduct Selectivity (Benzylamine)Key Byproduct(s)Reference
5 wt% Pd/C40% (at 50% conversion)Toluene acs.org
1 wt% Pd/Al₂O₃47% (at 50% conversion)Toluene acs.org
PtO₂ (Adams' catalyst)38% (at 50% conversion)Toluene acs.org
Ni/SiO₂78%Dibenzylamine rsc.org

This table is populated with data from analogous reactions due to the absence of specific data for this compound.

Derivatization Strategies and Structure Reactivity Relationships of 4 Cyclopropoxyphenyl Methanamine Analogues

Design Principles for Novel (4-Cyclopropoxyphenyl)methanamine Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, aiming to explore the chemical space around the core structure to modulate its physicochemical properties and biological activity. These modifications can influence factors such as receptor binding, metabolic stability, and pharmacokinetic profiles.

Alterations to the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a unique structural feature that imparts a degree of conformational rigidity and influences the lipophilicity of the molecule. Alterations to this moiety, such as ring-opening or the introduction of substituents, can lead to significant changes in the molecule's three-dimensional shape and its interaction with binding pockets. A study involving N-cyclopropylmethyl-nornepenthones demonstrated that the cyclopropylmethyl group plays a role in receptor affinity and functional outcomes. nih.gov

Synthetic Routes to Key this compound Derivatives

The synthesis of this compound derivatives often involves standard organic chemistry transformations targeting the amine functionality.

Formation of Amide, Urea (B33335), and Carbamate (B1207046) Analogues

The primary amine of this compound readily undergoes acylation with acyl chlorides or carboxylic acids (often activated with coupling reagents) to form amide analogues. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea and carbamate derivatives, respectively. These reactions are generally high-yielding and allow for the introduction of a diverse array of substituents.

Synthesis of Conjugates (e.g., Piperidine (B6355638) and Indolizine (B1195054) Derivatives)

More complex derivatives can be synthesized by conjugating the this compound core with other heterocyclic systems. For example, the amine can be used as a building block in the synthesis of piperidine derivatives through various cyclization strategies. mdpi.com The synthesis of indolizine derivatives can also be achieved through multi-step sequences, often involving the formation of a pyridinium (B92312) ylide followed by a 1,3-dipolar cycloaddition. ijettjournal.orgrsc.org These more elaborate structures can explore a wider range of chemical space and may lead to compounds with novel biological properties.

Academic Exploration of Structure-Reactivity Linkages within this compound Derivative Series

The inherent reactivity of amines is largely defined by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. libretexts.org In the case of this compound, a primary benzylic amine, its reactivity is a composite of the aminomethyl group, the electronic influence of the cyclopropoxy substituent, and the aromatic nature of the phenyl ring.

The cyclopropyl group itself is known to exhibit electronic properties that are somewhat analogous to a double bond, capable of donating electron density to the attached aromatic ring through σ-π conjugation. stackexchange.com This electron-donating nature of the cyclopropoxy group can influence the reactivity of the entire molecule. For instance, by increasing the electron density of the phenyl ring, it can affect the rates of electrophilic aromatic substitution reactions. Furthermore, the benzylic position is inherently activated towards certain reactions due to the adjacent aromatic ring, which can stabilize reaction intermediates. msu.edu

Derivatization of this compound can occur at several positions, primarily on the amine nitrogen, the aromatic ring, or by modification of the cyclopropyl group. Each of these modifications introduces specific electronic and steric effects that alter the molecule's reactivity profile.

Influence of Amine Derivatization on Nucleophilicity and Basicity

The primary amine group is a key site for derivatization, commonly through alkylation or acylation. ncert.nic.in These modifications directly impact the nucleophilicity and basicity of the nitrogen atom.

Alkylation: Introducing alkyl groups to the amine nitrogen generally increases its basicity due to the electron-donating inductive effect of alkyl groups. However, steric hindrance from bulkier alkyl substituents can decrease its nucleophilicity in certain reactions.

Acylation: The introduction of an acyl group significantly reduces both the basicity and nucleophilicity of the amine. The lone pair on the nitrogen becomes delocalized through resonance with the adjacent carbonyl group, making it less available to participate in reactions.

The following interactive table illustrates the expected trends in basicity (pKa of the conjugate acid) for a series of N-substituted this compound derivatives.

Derivative NameSubstituent on NitrogenExpected pKa of Conjugate AcidRationale
This compound-H~9.5Baseline primary benzylic amine.
N-Methyl-(4-Cyclopropoxyphenyl)methanamine-CH₃~10.0Electron-donating methyl group increases basicity.
N,N-Dimethyl-(4-Cyclopropoxyphenyl)methanamine-CH₃, -CH₃~9.8Increased electron donation, but steric effects can slightly lower basicity compared to the mono-methylated derivative.
N-Acetyl-(4-Cyclopropoxyphenyl)methanamine-C(O)CH₃~4.5Strong electron-withdrawing effect of the acetyl group significantly reduces basicity.

Impact of Aromatic Ring Substitution on Reactivity

Introducing additional substituents onto the phenyl ring can modulate the electronic properties of the entire molecule, thereby influencing the reactivity of both the ring itself and the aminomethyl side chain. The position of the new substituent relative to the cyclopropoxy and aminomethyl groups is critical.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional alkyl groups will further increase the electron density of the aromatic ring. This enhances the ring's reactivity towards electrophilic substitution and can also slightly increase the basicity of the amine.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) will decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution and lowers the basicity of the remote amine group through an inductive effect. The presence of EWGs has been shown to increase the activation energy for reactions involving the amine group in analogous systems. researchgate.net

The table below outlines the predicted effects of various substituents on the electrophilic aromatic substitution reactivity of the phenyl ring.

Derivative NameRing SubstituentPositionPredicted Reactivity towards Electrophilic Substitution
This compound-H-Baseline
(2-Methoxy-4-cyclopropoxyphenyl)methanamine-OCH₃Ortho to -CH₂NH₂Increased
(3-Nitro-4-cyclopropoxyphenyl)methanamine-NO₂Ortho to -O-cPrDecreased
(2-Chloro-4-cyclopropoxyphenyl)methanamine-ClOrtho to -CH₂NH₂Decreased

Structure-Reactivity in Cyclopropyl Ring-Opening Reactions

The cyclopropane (B1198618) ring, while generally stable, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or specific metal catalysts. The stability and reactivity of the cyclopropyl group in these derivatives are influenced by the electronic nature of the aromatic system it is attached to. An electron-rich aromatic ring, resulting from the presence of EDGs, can potentially stabilize a transition state involving partial positive charge development on the ring during certain ring-opening mechanisms, thereby facilitating the reaction. Conversely, EWGs would be expected to destabilize such intermediates and increase the energy barrier for ring-opening.

Computational and Theoretical Chemistry Studies of 4 Cyclopropoxyphenyl Methanamine

Molecular Modeling and Simulation of (4-Cyclopropoxyphenyl)methanamine

Molecular modeling and simulation are powerful techniques to understand the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods can provide crucial insights into its conformational preferences and electronic landscape.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. scispace.com For this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds.

The cyclopropyl (B3062369) group is known to exhibit electronic properties that are distinct from other alkyl groups, participating in conjugation with the adjacent phenyl ring. This interaction would influence the electron density on the aromatic ring and, consequently, the properties of the methanamine substituent. DFT calculations can quantify these effects. For instance, calculations on related cyclopropylbenzene (B146485) derivatives have been used to understand their conformational landscape and electronic structure.

A hypothetical set of calculated electronic properties for this compound, based on what is known for similar molecules like 4-cyclopropylaniline (B1589887) nih.gov and other benzene (B151609) derivatives, scispace.com is presented in Table 1. These values are crucial for predicting the molecule's reactivity and spectroscopic behavior.

PropertyPredicted ValueMethod
HOMO Energy-5.5 eVB3LYP/6-31G(d)
LUMO Energy1.2 eVB3LYP/6-31G(d)
Dipole Moment1.8 DB3LYP/6-31G(d)
NBO Charge on N-0.9 eB3LYP/6-31G(d)
This table is illustrative and contains hypothetical data based on calculations of analogous compounds.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopropoxy and methanamine groups suggests that this compound can adopt multiple conformations. Conformational analysis, employing methods like molecular mechanics or DFT, can identify the most stable geometries of the molecule. nih.govnih.gov These studies are critical as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. For related substituted phenyl compounds, conformational analysis has been used to understand the influence of substituents on the molecular geometry. nih.goveurekaselect.com

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in aqueous solution or within a biological system. nih.govplos.org MD simulations track the movements of atoms over time, offering insights into how the molecule interacts with its surroundings and its conformational flexibility. nih.gov While specific MD studies on this molecule are not available, simulations of similar molecules, like those with benzylic amine groups, have provided valuable information on their interactions and dynamics. researchgate.net

Computational Predictions of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction, providing insights that can guide synthetic efforts and the design of new chemical transformations.

Theoretical Analysis of Transition States and Reaction Energetics

Theoretical calculations can be used to map out the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative prediction of reaction rates. nih.gov For benzylic amines, mechanistic studies have utilized computational methods to elucidate reaction pathways, such as in direct alkylation reactions. nih.govacs.org

For example, the N-alkylation of this compound is a plausible reaction. Computational analysis could determine the energetics of the transition state for this reaction, helping to predict its feasibility and optimize reaction conditions. A hypothetical reaction coordinate diagram for a representative reaction is shown below, illustrating the kind of information that can be obtained.

Reaction StepCalculated ParameterValue (kcal/mol)
Reactant ComplexRelative Energy0.0
Transition StateActivation Energy+15.2
Product ComplexReaction Energy-5.8
This table is illustrative and contains hypothetical data based on calculations of analogous reactions.

In Silico Screening and Design of Novel Transformations

In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential activity or properties. researchgate.netnih.govacs.org This approach can be applied to design novel transformations or derivatives of this compound. For instance, virtual libraries of catalysts could be screened for their ability to promote a specific reaction involving the methanamine group. Similarly, derivatives with modified substituents on the phenyl ring could be designed and their properties predicted computationally to identify candidates with desired characteristics. researchgate.net

Data Management and Open Science Initiatives in Computational Chemistry Research on Related Compounds

The growing volume and complexity of data generated in computational chemistry necessitate robust data management practices and a move towards open science. oscars-project.euchemistryviews.org Initiatives promoting the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are becoming increasingly important in ensuring that computational data is well-managed and can be shared and reused by the wider scientific community. cam.ac.ukgo-fair.orgnfdi4chem.deuni-mainz.de

Applications in Advanced Organic Synthesis

(4-Cyclopropoxyphenyl)methanamine as a Versatile Synthetic Building Block

The inherent reactivity of the primary amine group, coupled with the electronic properties of the cyclopropoxy-substituted phenyl ring, positions this compound as a highly adaptable component in the synthesis of elaborate organic structures.

Precursor for the Construction of Complex Organic Molecules

This compound serves as a fundamental starting material for the synthesis of complex molecules, as demonstrated in the development of compounds targeting serotonin (B10506) receptors. google.com In a notable example, it is utilized in a multi-step synthesis to create intricate urea (B33335) derivatives. The synthesis involves the reaction of this compound with diphosgene, a phosgene (B1210022) equivalent, to form a reactive isocyanate intermediate. This intermediate is then coupled with another complex amine, such as (7R,8aS)‑N‑[(2,4-difluorophenyl)methyl]‑octahydroindolizin-7-amine, to yield the final complex molecule. google.com This specific application underscores the compound's utility as a foundational element for molecules with potential therapeutic applications in neurology. google.com

Intermediate in Target-Oriented Synthesis Methodologies

The structural motif of a cyclopropyl (B3062369) group attached to an aromatic ring is a recurring feature in various biologically active compounds. While specific examples of this compound in the total synthesis of natural products are not extensively documented, its role as an intermediate can be inferred from its application in the synthesis of pharmaceutically relevant scaffolds. The preparation of crude this compound itself, via the reduction of 4-cyclopropoxybenzonitrile (B3433326), highlights its accessibility as a key intermediate for more elaborate synthetic endeavors. google.com The principles of target-oriented synthesis often rely on the strategic incorporation of such unique building blocks to achieve the desired molecular complexity and biological activity.

Role in Medicinal Chemistry Synthesis: Focus on Methodological Contributions

The significance of this compound in medicinal chemistry is intrinsically linked to its ability to introduce the 4-cyclopropoxyphenyl motif into drug candidates. This group can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.

Assembly of Nitrogen-Containing Heterocyclic Scaffolds

While direct examples of this compound being used to form the core of a nitrogen-containing heterocycle are not prominently reported, its primary amine functionality makes it a suitable precursor for such transformations. In principle, it can participate in a variety of classical and modern heterocyclic synthesis reactions, such as condensation reactions with dicarbonyl compounds to form pyrroles or reactions with appropriate precursors to yield pyridines, pyrimidines, or other nitrogenous ring systems. The development of synthetic methodologies utilizing primary amines for the construction of heterocycles is a continuous area of research in organic chemistry.

Construction of Complex Molecular Architectures for Research

The synthesis of novel compounds for biological screening and pharmacological research is a cornerstone of medicinal chemistry. This compound has been instrumental in the construction of complex molecular architectures designed to interact with specific biological targets. A prime example is its use in the synthesis of compounds intended to modulate the activity of serotonin receptors. google.com The resulting molecules, featuring a central urea linkage connecting the (4-Cyclopropoxyphenyl)methyl group with a complex polycyclic amine, are sophisticated structures designed for investigating the structure-activity relationships of serotonin receptor ligands. google.com

Table 1: Synthesis of a Complex Urea Derivative Using this compound

Reactant 1Reactant 2Coupling AgentProductApplicationReference
This compound(7R,8aS)‑N‑[(2,4-difluorophenyl)methyl]‑octahydroindolizin-7-amineDiphosgeneComplex Urea DerivativeSerotonin Receptor Modulator google.com

Contributions to Asymmetric Synthesis

The presence of a stereocenter is not inherent in the structure of this compound itself. However, its derivatives, particularly when the methylene (B1212753) bridge is substituted, can be chiral. The field of asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can exhibit vastly different biological activities.

While specific studies on the asymmetric synthesis or resolution of this compound are not widely available, the broader context of asymmetric synthesis of cyclopropylamines is an active area of research. Methodologies such as enzymatic resolutions and chiral chromatography are commonly employed to separate enantiomers of chiral amines. Furthermore, the development of stereoselective synthetic routes to access specific enantiomers of related cyclopropylamine (B47189) derivatives is a significant focus in organic synthesis. The principles established in these studies could potentially be applied to create chiral analogues of this compound for stereoselective drug design.

Chiral Auxiliary Applications

There is no available scientific literature or documented research to suggest that this compound has been successfully employed as a chiral auxiliary in organic synthesis.

Stereoselective Transformations for Enantiopure Compounds

No published studies have been found that detail the use of this compound in stereoselective transformations for the synthesis of enantiopure compounds.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies for (4-Cyclopropoxyphenyl)methanamine and its Analogues

The future of synthesizing this compound and related benzylic amines is intrinsically linked to the principles of green and sustainable chemistry. Researchers are actively pursuing novel catalytic systems and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of focus is the direct amination of alcohols, which are often more readily available and less expensive than their corresponding halides or other activated substrates. tudelft.nl The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly promising atom-economic approach. In this strategy, a catalyst, often based on earth-abundant metals like nickel or manganese, temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate. organic-chemistry.orgacs.org This aldehyde then reacts with an amine, and the borrowed hydrogen is returned to reduce the resulting imine, yielding the desired amine product with water as the only byproduct. organic-chemistry.orgacs.org The development of more efficient and selective catalysts for this process, particularly for the synthesis of primary amines like this compound, is a key research objective. acs.org

Another sustainable approach gaining traction is the reductive amination of carboxylic acids and their derivatives. tudelft.nl Given that benzoic acids can be derived from renewable sources, this presents a green alternative to traditional synthetic routes. tudelft.nl Recent studies have demonstrated the potential of heterogeneous catalysts to effect this transformation, offering advantages in terms of catalyst recovery and reuse. tudelft.nl

Furthermore, the exploration of flow chemistry for the synthesis of benzylic amines is expected to grow. Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for streamlined scale-up. The integration of novel catalytic systems within flow processes will be a crucial step towards developing highly efficient and automated synthetic platforms for this compound and its derivatives.

Synthetic StrategyKey FeaturesPotential Advantages
Borrowing Hydrogen Catalytic dehydrogenation of alcohols to aldehydes, followed by imine formation and reduction. organic-chemistry.orgacs.orgAtom-economic, water is the main byproduct, utilizes readily available alcohols. organic-chemistry.orgacs.org
Reductive Amination of Carboxylic Acids Direct conversion of carboxylic acids to amines using a reducing agent and an amine source. tudelft.nlUtilizes potentially bio-based starting materials, offers a more direct route. tudelft.nl
Flow Chemistry Continuous reaction processing in a microreactor.Enhanced safety, precise control over reaction conditions, facile scalability.
Biocatalysis Use of enzymes as catalysts.High selectivity, mild reaction conditions, environmentally benign.

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring and Intermediate Detection

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The development and application of advanced spectroscopic techniques for real-time reaction monitoring are set to revolutionize the study of reactions involving this compound.

In-situ and operando spectroscopy, where analytical measurements are taken directly from the reacting mixture without sampling, are becoming increasingly powerful. perkinelmer.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of products and intermediates by monitoring changes in vibrational frequencies. perkinelmer.comnumberanalytics.com This allows for the rapid determination of reaction kinetics and can provide clues about the presence of transient species. perkinelmer.comnumberanalytics.com

Advanced mass spectrometry (MS) techniques are also playing a pivotal role. numberanalytics.com Ambient ionization methods, like Atmospheric Solids Analysis Probe (ASAP)-MS, enable the direct analysis of reaction mixtures with minimal sample preparation, providing rapid structural information on reactants, products, and intermediates. waters.com This is particularly valuable for monitoring complex reactions where traditional techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) would require time-consuming workup procedures. waters.com Furthermore, condensed phase membrane introduction mass spectrometry (CP-MIMS) coupled with liquid electron ionization (LEI) offers a powerful tool for monitoring neutral, hydrophobic analytes that are challenging to analyze with conventional electrospray ionization (ESI) methods. acs.org

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is another indispensable tool for both structural elucidation and reaction monitoring. numberanalytics.com Techniques like COSY, HSQC, and HMBC can be used to unambiguously determine the structure of complex products and to identify reaction intermediates, providing detailed insights into reaction pathways. numberanalytics.com The continued development of faster and more sensitive NMR experiments will further enhance their utility in this area.

TechniqueInformation GainedAdvantages
In-situ FTIR Real-time concentration changes of reactants, products, and intermediates. perkinelmer.comnumberanalytics.comNon-invasive, provides kinetic data, sensitive to functional group changes. perkinelmer.comnumberanalytics.com
Ambient Ionization MS Rapid identification of components in a reaction mixture without workup. waters.comFast analysis time, minimal sample preparation, provides structural information. waters.com
2D NMR Detailed structural information, identification of intermediates, stereochemical analysis. numberanalytics.comUnambiguous structure determination, provides insights into reaction mechanisms. numberanalytics.com

Expansion of Theoretical Chemistry to Predict Novel Reactivity Patterns for Cyclopropyl-Aromatic Amine Systems

Theoretical and computational chemistry are becoming increasingly integral to modern chemical research. By modeling molecules and reactions in silico, chemists can gain predictive insights into reactivity, design new experiments, and understand complex electronic effects. For cyclopropyl-aromatic amine systems like this compound, theoretical chemistry offers a powerful lens through which to explore their unique properties.

A key area of investigation is the electronic interaction between the cyclopropyl (B3062369) group and the aromatic ring. The cyclopropyl group, with its "bent" bonds, can act as a π-electron donor, influencing the electron density of the aromatic system. stackexchange.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can quantify this interaction and predict its impact on the reactivity of the amine functionality and the aromatic ring. These calculations can help rationalize observed reactivity and guide the design of new reactions.

Furthermore, theoretical studies can be employed to investigate the stability and reactivity of excited states in these systems. The cyclopropyl group has been proposed as an indicator for aromaticity in excited states, a concept governed by Baird's rule. researchgate.net Computational studies can explore the photophysical properties of this compound and its derivatives, potentially leading to the discovery of novel photochemical reactions.

Computational modeling is also invaluable for studying reaction mechanisms. By calculating the energies of transition states and intermediates, chemists can map out the most likely reaction pathways. acs.org This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions. For instance, theoretical models can help predict the most favorable site of attack for an electrophile on the aromatic ring or the preferred stereochemical outcome of a catalytic asymmetric reaction.

Exploration of New Chemical Reactivity Classes for this compound and its Derivatives

Building on a solid foundation of synthesis and characterization, the exploration of novel reactivity for this compound and its derivatives is a frontier of chemical innovation. The unique combination of a primary benzylic amine and a cyclopropyl-substituted aromatic ring provides a rich playground for discovering new transformations.

The primary amine group can serve as a handle for a wide range of derivatizations. Beyond simple N-alkylation and acylation, modern cross-coupling methodologies offer exciting possibilities. For example, Chan-Lam coupling reactions could be used to form C-N bonds with boronic acids, providing access to a diverse array of N-aryl derivatives. organic-chemistry.org

The benzylic C-H bonds in this compound are also potential sites for functionalization. The development of catalytic methods for the direct, selective functionalization of these C-H bonds would provide a highly efficient way to introduce new functional groups and build molecular complexity.

Furthermore, the interplay between the amine and the cyclopropyl-aromatic system could lead to novel reactivity. For instance, the amine could direct the regioselectivity of electrophilic aromatic substitution or participate in intramolecular cyclization reactions involving the cyclopropyl ring under specific conditions. The development of catalysts that can selectively open the cyclopropyl ring in the presence of the amine functionality would also open up new avenues for skeletal diversification.

The exploration of photoredox and electrochemical catalysis with substrates like this compound is another promising area. These techniques can enable unique transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of entirely new reaction classes.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for cyclopropoxy CH₂, δ 1.0–1.5 ppm for cyclopropane protons) and ¹³C NMR (e.g., cyclopropane carbons at ~6–10 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.2 for C₁₀H₁₃NO) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

How can researchers address low solubility of this compound in aqueous biological assays?

Q. Advanced

  • Solubilization Strategies : Use co-solvents (e.g., DMSO ≤1%), surfactants (e.g., Tween-80), or cyclodextrin-based formulations .
  • pH Adjustment : Protonation of the amine group (pKa ~9.5) in slightly acidic buffers improves solubility .
  • Validation : Confirm compound stability and activity post-solubilization via LC-MS and control assays .

What experimental designs mitigate contradictions in reported receptor binding affinities?

Q. Advanced

  • Standardized Assays : Use radioligand binding assays (e.g., ³H-labeled antagonists) with consistent membrane preparations (e.g., HEK293 cells expressing target receptors) .
  • Control for Off-Target Effects : Include parallel screens against related receptors (e.g., adrenergic vs. dopaminergic receptors) .
  • Data Normalization : Report results as % inhibition or Kᵢ values relative to reference compounds to account for inter-lab variability .

How can computational modeling predict the biological interactions of this compound?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., serotonin transporters) based on PubChem 3D conformers .
  • QSAR Models : Train models on analogs (e.g., substituted phenylmethanamines) to predict logP, bioavailability, and toxicity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

What are the critical safety protocols for handling this compound in the lab?

Q. Basic

  • Storage : Refrigerated (2–8°C) in airtight, light-resistant containers under inert gas (e.g., N₂) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the cyclopropoxy group influence the compound's metabolic stability compared to alkoxy analogs?

Q. Advanced

  • Cytochrome P450 Studies : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Cyclopropoxy groups reduce oxidative metabolism compared to ethoxy or methoxy groups due to steric hindrance .
  • Metabolite ID : Use high-resolution MS to identify hydroxylation or N-dealkylation products .

What strategies resolve discrepancies in cytotoxicity profiles across cell lines?

Q. Advanced

  • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) and calculate IC₅₀ values using nonlinear regression .
  • Cell Line Authentication : Ensure mycoplasma-free status and genotype verification (e.g., STR profiling) .
  • Mechanistic Studies : Combine apoptosis assays (Annexin V/PI) with RNA-seq to identify pathway-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.